Tetraethylammonium fluoride hydrate is an organic compound with the formula . It consists of a tetraethylammonium cation and a fluoride anion , combined with water molecules in its hydrated form. The compound appears as white to beige crystalline solids and has a molecular weight of approximately 149.25 g/mol when anhydrous . It is known for its solubility in organic solvents while maintaining ionic characteristics, making it useful in various
TEAF is a mild irritant and can cause skin and eye irritation upon contact. It's also harmful if inhaled or swallowed. Here are some safety precautions to consider when handling TEAF:
The synthesis of tetraethylammonium fluoride hydrate can be achieved through various methods, including:
These methods allow for the controlled production of the compound with desired purity levels .
Tetraethylammonium fluoride hydrate has several applications, primarily in organic chemistry:
Several compounds share similarities with tetraethylammonium fluoride hydrate, particularly those containing quaternary ammonium ions or fluoride groups. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Tetra-n-butylammonium fluoride | Larger butyl groups increase hydrophobicity. | |
Trimethylamine N-oxide | Contains an oxygen atom; used in biochemistry. | |
Benzyltrimethylammonium chloride | Quaternary ammonium salt; used as a surfactant. |
Tetraethylammonium fluoride hydrate stands out due to its specific combination of ethyl groups and fluoride ion, which enhances its solubility and reactivity compared to other similar compounds .
The development of tetraethylammonium fluoride hydrate emerged from the broader evolution of quaternary ammonium salts in organic synthesis during the late twentieth century. The recognition of fluoride ions as powerful nucleophiles in organic solvents led researchers to explore various quaternary ammonium fluoride systems that could effectively deliver these reactive species under controlled conditions. The specific development of tetraethylammonium fluoride hydrate represented a significant advancement over earlier fluoride sources, addressing key limitations associated with hygroscopicity and stability that plagued many fluoride reagents. Historical applications of related quaternary ammonium fluorides, particularly tetra-n-butylammonium fluoride, demonstrated the potential of these systems but also revealed the need for more refined alternatives that could offer improved handling characteristics and selective reactivity.
The evolution of this compound class was driven by the increasing demand for efficient deprotection reagents in complex organic syntheses, particularly those involving silyl protecting groups. Early synthetic chemists recognized that conventional fluoride sources often presented challenges related to water sensitivity and unpredictable reactivity patterns. The development of tetraethylammonium fluoride hydrate addressed these concerns by providing a crystalline, stable form that could be handled under ambient conditions while maintaining the essential fluoride reactivity required for synthetic applications. This historical progression reflects the broader trend in synthetic chemistry toward developing more user-friendly and predictable reagent systems that can operate effectively in diverse reaction environments.
Tetraethylammonium fluoride hydrate is characterized by the molecular formula C₈H₂₀FN·xH₂O, where x represents the variable number of water molecules associated with the salt structure. The compound exists with a molecular weight of 149.25 grams per mole on an anhydrous basis, though the actual molecular weight varies depending on the degree of hydration. The Chemical Abstracts Service has assigned multiple identification numbers to this compound, with CAS number 98330-04-2 being the primary identifier for the hydrated form, while 665-46-3 corresponds to the anhydrous version.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as tetraethylazanium fluoride hydrate, reflecting the quaternary ammonium structure with four ethyl substituents. Alternative naming systems include ethanaminium, N,N,N-triethyl-, fluoride, hydrate, which emphasizes the ammonium center derivation from ethylamine precursors. The compound's structure consists of a central nitrogen atom bearing a formal positive charge, surrounded by four ethyl groups in a tetrahedral arrangement, balanced by fluoride anions and associated water molecules in the crystal lattice.
The following table summarizes the key chemical identifiers and properties:
Property | Value |
---|---|
Molecular Formula (hydrated) | C₈H₂₀FN·xH₂O |
Molecular Formula (anhydrous) | C₈H₂₀FN |
Molecular Weight (anhydrous) | 149.25 g/mol |
Primary CAS Number | 98330-04-2 |
Anhydrous CAS Number | 665-46-3 |
MDL Number | MFCD00149990 |
Physical Appearance | White to beige crystalline solid |
IUPAC Name | tetraethylazanium;fluoride;hydrate |
Tetraethylammonium fluoride hydrate occupies a distinctive position within the broader family of quaternary ammonium fluorides, sharing structural similarities with related compounds while exhibiting unique properties that differentiate it from other family members. The quaternary ammonium fluoride family includes several prominent members, each characterized by different alkyl substituents attached to the central nitrogen atom, resulting in varying solubility profiles, reactivity patterns, and stability characteristics. The most well-known member of this family is tetra-n-butylammonium fluoride, which has been extensively utilized in organic synthesis but presents certain limitations related to its handling and storage requirements.
The structural comparison reveals that tetraethylammonium fluoride hydrate possesses intermediate properties between the smaller tetramethylammonium fluoride and the larger tetra-n-butylammonium fluoride systems. The ethyl substituents provide sufficient hydrophobic character to enhance solubility in organic solvents while maintaining reasonable stability and handling characteristics. This positioning makes the compound particularly valuable for applications requiring a balance between reactivity and practicality, especially in synthetic transformations where precise control over fluoride delivery is essential.
The following comparative analysis illustrates the relationship between different quaternary ammonium fluorides:
Compound | Alkyl Groups | Molecular Weight | Key Characteristics |
---|---|---|---|
Tetramethylammonium fluoride | Methyl | 97.13 g/mol | High polarity, excellent water solubility |
Tetraethylammonium fluoride | Ethyl | 149.25 g/mol | Balanced polarity, good organic solvent compatibility |
Tetra-n-butylammonium fluoride | n-Butyl | 261.39 g/mol | High lipophilicity, excellent organic solvent solubility |
Recent research has highlighted the unique sequestration effects exhibited by quaternary ammonium fluorides, where the positively charged ammonium center can facilitate the delivery of fluoride ions to specific reaction sites. Tetraethylammonium fluoride hydrate demonstrates this sequestration phenomenon effectively, making it particularly valuable for applications requiring selective fluoride delivery in complex molecular environments.
The significance of tetraethylammonium fluoride hydrate in contemporary synthetic chemistry extends far beyond its role as a simple fluoride source, encompassing diverse applications that have transformed modern synthetic methodologies. The compound's primary importance lies in its exceptional effectiveness as a deprotection reagent for silyl-protected functional groups, a critical transformation in complex organic syntheses where selective removal of protecting groups is essential for synthetic success. This deprotection capability has made the compound indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials where precise functional group manipulation is required.
Contemporary synthetic chemistry has increasingly emphasized the development of mild, selective reagents that can operate under environmentally benign conditions, and tetraethylammonium fluoride hydrate exemplifies this trend. The compound's ability to function effectively in various solvent systems while maintaining stability under ambient conditions has made it a preferred choice for industrial-scale synthetic processes. Recent applications have demonstrated its utility in complex multi-step syntheses where traditional fluoride sources might compromise reaction selectivity or product integrity.
The compound's significance is further enhanced by its role in advancing fluorination chemistry, particularly in nucleophilic aromatic substitution reactions where controlled fluoride delivery is crucial for achieving high yields and selectivity. Modern pharmaceutical chemistry increasingly relies on fluorinated compounds for enhanced biological activity and metabolic stability, making efficient fluorination reagents like tetraethylammonium fluoride hydrate essential tools for drug discovery and development. The compound's unique properties have enabled the development of novel synthetic strategies that were previously inaccessible using conventional fluoride sources.
Furthermore, the compound has found applications in specialized areas such as electrochemistry and materials science, where its ionic properties and fluoride content contribute to the development of advanced electrolyte systems and functional materials. The growing importance of fluoride ion batteries and related electrochemical devices has created new opportunities for quaternary ammonium fluorides, with tetraethylammonium fluoride hydrate serving as a model compound for understanding structure-property relationships in these applications. This expanding scope of applications underscores the compound's continuing relevance in addressing contemporary challenges in synthetic chemistry and materials science.
Tetraethylammonium fluoride hydrate represents a quaternary ammonium salt with variable water content, typically expressed with the molecular formula C₈H₂₀FN·xH₂O, where x denotes the number of water molecules incorporated in the hydrated structure [1] [2] [3]. The anhydrous form of the compound possesses the molecular formula C₈H₂₀FN, corresponding to a molecular weight of 149.25 grams per mole [4] [5] [6]. In its hydrated state, the compound exhibits molecular weights ranging from 167.268 grams per mole for the monohydrate form to higher values depending on the degree of hydration [5] [7] [8].
The compound is catalogued under Chemical Abstracts Service number 98330-04-2 and maintains the MDL number MFCD00149990 in chemical databases [1] [4] [6]. Commercial preparations typically contain water content ranging from 19.0 to 27.0 percent by weight, reflecting the variable hydration state of the compound under standard storage conditions [6] [9] [10].
Property | Value |
---|---|
Chemical Formula (Hydrated) | C₈H₂₂FNO or C₈H₂₀FN·xH₂O |
Chemical Formula (Anhydrous) | C₈H₂₀FN |
Molecular Weight (Hydrated) | 167.268 g/mol (monohydrate) |
Molecular Weight (Anhydrous) | 149.25 g/mol |
CAS Number | 98330-04-2 |
MDL Number | MFCD00149990 |
PubChem CID | 16211652 |
The molecular architecture of tetraethylammonium fluoride hydrate consists of a tetraethylammonium cation paired with a fluoride anion in combination with water molecules [1] [11]. The tetraethylammonium cation exhibits a quaternary ammonium structure where four ethyl groups are covalently bonded to a central nitrogen atom through carbon-nitrogen single bonds [12]. The nitrogen atom bears a formal positive charge due to the formation of four covalent bonds, creating the characteristic tetrahedral geometry around the nitrogen center [11] [12].
The bonding within the tetraethylammonium cation involves electrostatic interactions between the positively charged nitrogen and the surrounding ethyl groups [11]. The fluoride anion exists as a discrete F⁻ ion that maintains ionic interactions with the tetraethylammonium cation through coulombic forces [13]. Water molecules in the hydrated form participate in hydrogen bonding networks that stabilize the overall crystal structure [14] [13].
The compound demonstrates ionic character through the separation of charge between the tetraethylammonium cation and the fluoride anion [11] [13]. The quaternary ammonium structure prevents the possibility of Hofmann elimination reactions due to the absence of β-hydrogen atoms on the nitrogen-bearing carbon [15]. This structural feature contributes to the relative stability of the compound compared to other quaternary ammonium salts [15].
The Simplified Molecular Input Line Entry System representation for tetraethylammonium fluoride hydrate is expressed as O.[F-].CCN+(CC)CC, which captures the discrete ionic components and the associated water molecule [2] [16] [17]. This notation indicates the presence of a water molecule, a fluoride anion, and the tetraethylammonium cation with its four ethyl substituents attached to the positively charged nitrogen center [2] [16].
The International Chemical Identifier for the compound is presented as InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 [2] [16] [17]. This comprehensive identifier describes the connectivity and charge distribution within the molecular structure, providing a unique representation for database searches and structural comparisons [2] [16].
The InChI Key for tetraethylammonium fluoride hydrate is YEKUWOWHPVKTCQ-UHFFFAOYSA-M, which serves as a shortened hash representation of the complete InChI string [2] [16] [17]. The systematic International Union of Pure and Applied Chemistry name for the compound is tetraethylazanium;fluoride;hydrate, reflecting the individual ionic components and the associated water molecules [4] [7] [18].
Notation Type | Value |
---|---|
SMILES | O.[F-].CCN+(CC)CC |
InChI | InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 |
InChI Key | YEKUWOWHPVKTCQ-UHFFFAOYSA-M |
IUPAC Name | tetraethylazanium;fluoride;hydrate |
Tetraethylammonium fluoride hydrate exists as a solid crystalline material at standard temperature conditions of 20 degrees Celsius [6] [9] [10]. The compound exhibits a characteristic appearance ranging from white to almost white in coloration, with some commercial preparations displaying a slight beige tint [6] [9] [8]. The physical form is described as crystalline powder or adhering crystals, indicating a tendency for the material to form aggregated crystal structures [6] [9] [19].
The crystal morphology of tetraethylammonium fluoride hydrate reflects its ionic nature and the incorporation of water molecules within the crystal lattice [8]. The compound maintains its solid state under ambient conditions while demonstrating stability in its crystalline form [20] [8]. The crystalline structure accommodates the variable water content through incorporation of water molecules in interstitial sites or as part of the primary coordination sphere [8] [19].
Commercial samples of tetraethylammonium fluoride hydrate typically maintain uniform crystalline appearance with consistent particle size distribution [6] [9]. The solid-state properties remain stable under appropriate storage conditions, with the crystalline structure preserved through proper handling protocols [6] [9] [10].
Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | Powder to crystal |
Color | White to almost white |
Crystal Form | Crystalline solid |
Morphology | Adhering crystals or crystalline powder |
The solubility characteristics of tetraethylammonium fluoride hydrate are dominated by its ionic nature and the presence of the quaternary ammonium cation [4] [8] [18]. The compound demonstrates excellent solubility in water due to the favorable interactions between the ionic components and polar solvent molecules [4] [8] [18]. The tetraethylammonium cation facilitates dissolution through ion-dipole interactions with water molecules, while the fluoride anion participates in hydrogen bonding with the aqueous medium [4] [8].
The water solubility of tetraethylammonium fluoride hydrate enables its application in aqueous synthetic protocols and analytical procedures [4] [8] [18]. The compound maintains solubility in polar organic solvents, reflecting the ionic character of the quaternary ammonium structure [11]. The solvation process involves the dissociation of the ionic components and their individual solvation by polar solvent molecules [11].
The dissolution behavior is influenced by the hydration state of the compound, with hydrated forms exhibiting enhanced solubility compared to anhydrous preparations [8] [18]. The presence of water molecules within the crystal structure facilitates the dissolution process through pre-existing hydration interactions [8] [18]. Temperature effects on solubility follow typical ionic compound behavior, with increased solubility observed at elevated temperatures [8].
Tetraethylammonium fluoride hydrate exhibits pronounced hygroscopic properties, demonstrating a strong tendency to absorb moisture from the surrounding atmosphere [6] [9] [18]. This hygroscopic behavior results from the ionic nature of the compound and the favorable thermodynamics of water coordination to the ionic components [6] [9]. The hygroscopic character necessitates specific storage protocols to maintain consistent water content and prevent excessive moisture uptake [6] [9] [10].
The stability profile of tetraethylammonium fluoride hydrate is influenced by environmental conditions, particularly humidity and temperature [6] [9] [20]. Storage under inert atmospheric conditions prevents unwanted reactions with atmospheric moisture and maintains the integrity of the compound [6] [9]. The recommended storage temperature range is below 15 degrees Celsius in cool and dark environments to optimize long-term stability [6] [9] [10].
Chemical stability is enhanced by the quaternary ammonium structure, which lacks reactive β-hydrogen atoms that could participate in elimination reactions [15]. The compound demonstrates compatibility with standard laboratory conditions when properly stored and handled [20] [8]. Air sensitivity requires storage under inert gas atmospheres to prevent degradation and maintain chemical purity [6] [9] [10].
Property | Value |
---|---|
Water Content | 19.0-27.0% (typical) |
Hygroscopic Nature | Yes |
Solubility in Water | Soluble |
Storage Temperature | Room temperature (<15°C recommended) |
Storage Conditions | Under inert gas, cool and dark place |
Air Sensitivity | Yes |
The tetraethylammonium cation within tetraethylammonium fluoride hydrate exhibits dynamic conformational behavior in aqueous solution systems [21] [22]. The conformational equilibria arise from the rotational freedom around the carbon-nitrogen bonds connecting the ethyl groups to the central nitrogen atom [21] [22]. These conformational changes occur through intramolecular rotation of the ethyl-nitrogen-ethyl axes, creating multiple accessible conformational states [21].
In aqueous media, the conformational equilibria are influenced by the solvation environment and the interactions between the tetraethylammonium cation and surrounding water molecules [21] [22]. The hydration structure around the quaternary ammonium ion affects the relative stability of different conformational states through hydrophobic hydration effects [21]. The presence of water molecules creates a structured solvation shell that influences the conformational preferences of the ethyl substituents [21] [22].
The conformational equilibria demonstrate temperature dependence, with thermal energy affecting the population distribution among available conformational states [21] [22]. Spectroscopic studies have revealed that the conformational equilibrium is established rapidly in solution, indicating low energy barriers between conformational states [21]. The dynamic nature of these equilibria contributes to the solution-phase properties of tetraethylammonium fluoride hydrate [21] [22].
The tetraethylammonium cation adopts two primary conformational states designated as trans-trans-trans-trans and trans-gauche-trans-gauche configurations based on the dihedral angles around the carbon-nitrogen bonds [21] [22]. The trans-trans-trans-trans conformer represents the most extended configuration where all ethyl groups adopt trans orientations relative to the nitrogen center [21]. This conformer maximizes the spatial separation between ethyl substituents and minimizes steric interactions [21].
The trans-gauche-trans-gauche conformer exhibits a more compact geometry with alternating trans and gauche orientations of the ethyl groups [21] [22]. This conformational arrangement results in closer proximity between certain ethyl substituents while maintaining favorable electrostatic interactions [21]. The gauche orientations introduce conformational flexibility that affects the overall shape and size of the tetraethylammonium cation [21] [22].
Experimental evidence from Raman spectroscopy indicates that the trans-trans-trans-trans conformer is preferentially stabilized in aqueous solutions through hydrophobic hydration effects [21]. The extended conformation facilitates optimal water structuring around the hydrophobic ethyl groups, leading to thermodynamic stabilization [21] [22]. The conformational preference is also influenced by the concentration of the tetraethylammonium salt and the presence of other ionic species [21].
The energetics of conformational transitions in the tetraethylammonium cation involve relatively low energy barriers that permit rapid interconversion between conformational states at ambient temperatures [21] [22]. The energy differences between the trans-trans-trans-trans and trans-gauche-trans-gauche conformers are influenced by both intramolecular interactions and solvation effects [21]. Enthalpy and entropy contributions to the conformational energetics reflect the balance between steric interactions and solvation thermodynamics [21] [22].
Thermodynamic studies have demonstrated that the conformational stability is closely related to the hydration characteristics of the tetraethylammonium ion in aqueous solution [21] [22]. The enthalpy differences between conformers arise from variations in hydrophobic hydration and intramolecular van der Waals interactions [21]. Entropy contributions reflect the differences in conformational flexibility and the ordering of water molecules around different conformational states [21] [22].
The investigation of tetraethylammonium fluoride in glacial ethanoic acid represents a particularly important case study for understanding fluoride speciation in protic organic solvents. Systematic nuclear magnetic resonance studies in this medium have revealed concentration-dependent equilibria that provide fundamental insights into fluoride chemistry [2] [3] [4].
The fluorine-19 nuclear magnetic resonance spectra exhibit remarkable sensitivity to concentration variations, with chemical shift changes serving as direct probes of the local electronic environment around the fluoride ion. At high concentrations (above 0.01 mole fraction), the predominant species F(MeCO₂H)ₓ⁻ at -123 parts per million represents extensively solvated fluoride ions where multiple ethanoic acid molecules participate in hydrogen bonding interactions [2] [3].
Temperature-dependent studies reveal the dynamic nature of these interactions, with coalescence phenomena observed at elevated temperatures indicating rapid exchange between different solvation states. The activation energy for this exchange process provides quantitative information about the strength of fluoride-solvent interactions.
The protonated fluoride species observed at -217 parts per million represents a particularly interesting case where the fluoride ion accepts a proton while maintaining hydrogen bonding interactions with the acetate counterion [2] [3] [4]. This species, formulated as [HF ⋯ H⁺ ⋯ O₂CMe⁻], demonstrates the amphiphilic nature of fluoride ions in protic environments, capable of functioning both as hydrogen bond acceptors and, when protonated, as hydrogen bond donors.
Infrared spectroscopy provides detailed information about the vibrational modes and molecular interactions in tetraethylammonium fluoride hydrate. The mid-infrared region (400-4000 cm⁻¹) contains characteristic absorption bands arising from both the organic cation and the fluoride-water interactions [8] [9] [10].
The tetraethylammonium cation exhibits several characteristic infrared absorption bands. Carbon-hydrogen stretching modes appear in the 2800-3000 cm⁻¹ region, with asymmetric and symmetric methyl and methylene stretching frequencies providing fingerprint identification. The carbon-carbon stretching modes occur in the 800-1200 cm⁻¹ region, while carbon-hydrogen bending modes appear between 1300-1500 cm⁻¹ [8] [9].
Water molecules in the hydrate structure contribute significantly to the infrared spectrum through broad absorption bands in the 3100-3700 cm⁻¹ region arising from hydroxyl stretching modes. The breadth and intensity of these bands reflect the hydrogen bonding network involving water molecules, fluoride ions, and potentially the organic cation [9].
Fluoride-specific vibrations are typically observed in the lower frequency region below 800 cm⁻¹, where metal-fluoride or hydrogen-fluoride stretching modes may appear. However, in tetraethylammonium fluoride hydrate, these modes are often weak or overlapped with other vibrational features due to the ionic nature of the fluoride bonding [8] [10].
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy, allowing observation of symmetric vibrational modes that may be infrared-inactive. The polarizability changes associated with vibrational motions in tetraethylammonium fluoride hydrate generate characteristic Raman scattering patterns [11] [12].
The tetraethylammonium cation exhibits strong Raman scattering from carbon-carbon and carbon-nitrogen stretching modes, typically appearing in the 700-1500 cm⁻¹ region [11]. The symmetric breathing modes of the ethyl groups provide particularly intense Raman bands that serve as excellent internal standards for quantitative analysis.
Fluoride-water interactions generate distinctive Raman features in the low-frequency region below 500 cm⁻¹, where intermolecular vibrations and lattice modes provide information about the crystalline structure and hydrogen bonding networks [12]. These low-frequency modes are particularly sensitive to hydration state and crystallographic changes.
Depolarization measurements in Raman spectroscopy provide additional structural information by distinguishing between totally symmetric and non-totally symmetric vibrational modes. This technique has proven particularly valuable for characterizing the local symmetry around the fluoride ions and determining the coordination environment in hydrated systems [12].
X-ray diffraction analysis provides definitive structural characterization of the crystalline phases present in tetraethylammonium fluoride hydrate systems. Powder diffraction patterns reveal characteristic peak positions, intensities, and line widths that serve as fingerprints for specific hydrated phases and polymorphic forms [13] [14] [15].
The tetraethylammonium cation adopts a tetrahedral geometry with carbon-nitrogen bond lengths of approximately 1.52 Angstroms and carbon-carbon bond lengths of 1.54 Angstroms [14] [15]. The nitrogen-carbon-carbon bond angles are close to the tetrahedral value of 109.5 degrees, consistent with sp³ hybridization at both carbon and nitrogen centers.
Unit cell parameters for related tetraethylammonium compounds provide structural context. The tetraethylammonium tetrafluoroborate structure crystallizes in the monoclinic space group Cc with a = 12.471(8) Angstroms, b = 7.381(6) Angstroms, c = 14.191(5) Angstroms, and β = 115.58(5) degrees [16]. The refined R-factor of 0.055 indicates good structural determination quality.
Fluoride positioning in the crystal structure is crucial for understanding the hydrogen bonding networks and electrostatic interactions. Single-crystal X-ray studies of fluoride complexes reveal fluoride-water distances typically ranging from 2.68 to 2.72 Angstroms, consistent with strong hydrogen bonding interactions [17] [18].
Radial distribution function analysis provides quantitative information about the local atomic arrangements and intermolecular distances in both crystalline and solution phases of tetraethylammonium fluoride hydrate systems [19] [20] [21].
Neutron scattering studies on related tetraalkylammonium fluoride solutions reveal characteristic correlation peaks at specific distances corresponding to cation-anion, anion-water, and water-water interactions [19] [20]. The first coordination shell around fluoride ions typically extends to approximately 3.5 Angstroms, encompassing both direct hydrogen bonding contacts and electrostatic interactions.
Water structure modification around the tetraethylammonium cation has been investigated through isotope substitution neutron diffraction. Results indicate that water molecules form cage-like structures around the hydrophobic ethyl groups while maintaining hydrogen bonding networks with fluoride ions [20]. The hydration number for tetraethylammonium cations is typically 18-20 water molecules in the first coordination sphere.
Molecular dynamics simulations complement experimental radial distribution function data by providing time-resolved structural information [21] [22]. First-principles molecular dynamics calculations reveal fluoride-water hydrogen bond lifetimes on the picosecond timescale, with broad distributions reflecting the dynamic nature of the hydration environment.
Calorimetric studies provide fundamental thermodynamic data for understanding the energetics of formation, hydration, and phase transitions in tetraethylammonium fluoride hydrate systems. Differential scanning calorimetry represents the primary experimental technique for measuring enthalpic changes associated with these processes [23] [24] [25].
Hydration enthalpies for tetraethylammonium fluoride systems reflect the energy balance between ion-water interactions, water-water hydrogen bonding, and structural reorganization of the aqueous environment. Experimental measurements indicate exothermic hydration processes with enthalpies of hydration typically ranging from -50 to -100 kilojoules per mole, depending on the hydration state and temperature [23] [26].
Phase transition enthalpies provide information about structural changes between different hydrated forms. Dehydration processes typically exhibit endothermic behavior with transition enthalpies of 10-30 kilojoules per mole per water molecule removed [27]. The temperature dependence of these transitions reveals activation energies for water mobility within the crystal lattice.
Mixing enthalpies with water and organic solvents provide insights into solvation preferences and thermodynamic stability of different phases. Calorimetric titration experiments reveal concentration-dependent enthalpy changes that correlate with speciation equilibria observed in nuclear magnetic resonance studies [23] [26].
Entropy changes associated with tetraethylammonium fluoride hydrate formation and dissolution provide fundamental insights into the ordering processes and molecular motion in these systems [28] [29] [30]. Third law entropy calculations from low-temperature heat capacity measurements establish absolute entropy values for comparison with theoretical predictions.
Hydration entropy changes typically exhibit negative values due to water structure ordering around both the tetraethylammonium cation and fluoride anion [26] [21]. The magnitude of these entropy changes depends strongly on the hydration number and degree of water ordering in the hydration shells. Typical values range from -50 to -150 joules per mole per kelvin for complete hydration processes.
Configurational entropy contributions arise from disorder in water molecule orientations and thermal motion of the organic cation. Temperature-dependent studies reveal entropy increases with rising temperature due to enhanced molecular mobility and reduced hydrogen bonding ordering [28] [31].
Mixing entropy effects become significant in concentrated solutions where ion association and water sharing between hydration shells modify the effective randomness of the system. Statistical mechanical models provide theoretical frameworks for predicting these entropy contributions [26].
Gibbs free energy calculations combine enthalpic and entropic contributions to provide thermodynamic stability criteria and equilibrium predictions for tetraethylammonium fluoride hydrate systems [32] [29] [30]. These relationships are essential for understanding phase behavior, solubility limits, and chemical reactivity.
Activity coefficient models account for non-ideal behavior in concentrated solutions where ion-ion interactions and water activity changes significantly influence thermodynamic properties [26]. Pitzer interaction models have proven particularly successful for describing electrolyte behavior in these systems.
Irritant